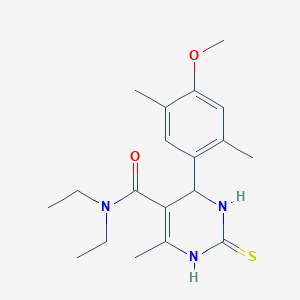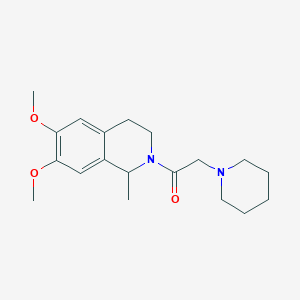
6,7-dimethoxy-1-methyl-2-(1-piperidinylacetyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6,7-dimethoxy-1-methyl-2-(1-piperidinylacetyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.20999276 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
Researchers have explored derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for their anticonvulsant properties. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models of epilepsy. These findings suggest potential applications in the development of new treatments for epilepsy (Gitto et al., 2010; Gitto et al., 2006).
Synthesis and Derivatives for Alkaloid Production
The compound has also been used as a starting material for the synthesis of various alkaloids. For instance, its enantioselective synthesis has enabled the production of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating its versatility as a precursor in the synthesis of complex natural products (Blank & Opatz, 2011).
Cardiovascular Research
In cardiovascular research, derivatives of this compound have been studied for their potential to inhibit the If channel, a current in the sinus node of the heart. Such studies are crucial for developing new therapeutic agents for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).
Novel Derivatives Synthesis
The chemical structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been manipulated to create novel derivatives with potential biological activities. For example, the synthesis of new derivatives containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety has been reported, showcasing the adaptability of this compound in medicinal chemistry (Hassaneen et al., 2012).
Pharmacological Evaluations
Further pharmacological evaluations have led to the identification of specific derivatives as potential bradycardic agents, which can slow down heart rate, indicating the compound's significance in the development of cardiovascular drugs (Kubota et al., 2003).
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14-16-12-18(24-3)17(23-2)11-15(16)7-10-21(14)19(22)13-20-8-5-4-6-9-20/h11-12,14H,4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCMUQRNSXOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}methyl)benzoic acid](/img/structure/B4050123.png)
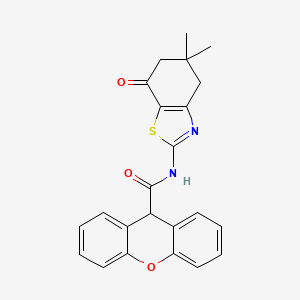
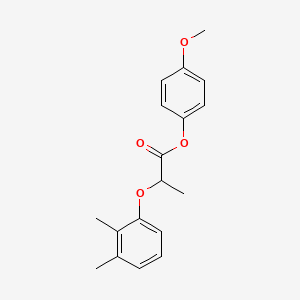
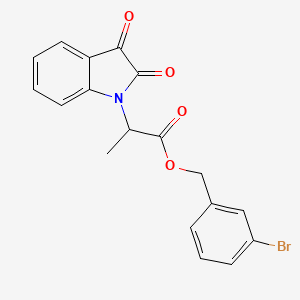
![methyl 11-(4-chloro-3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050153.png)
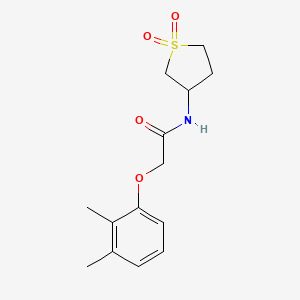
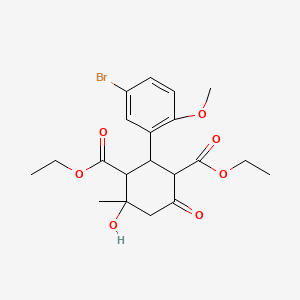
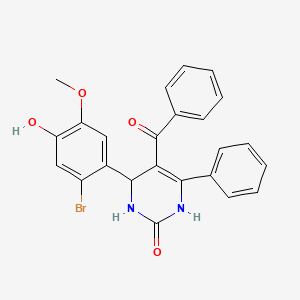
![1-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4050175.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B4050185.png)
![1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone](/img/structure/B4050189.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)
![3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B4050210.png)
